molecular formula C18H17NO5 B2861989 Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate CAS No. 692274-46-7

Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate

Cat. No. B2861989
CAS RN: 692274-46-7
M. Wt: 327.336
InChI Key: VMOUYSGHIVAMIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate is a chemical compound with the molecular formula C18H17NO5 . It has an average mass of 327.331 Da and a monoisotopic mass of 327.110687 Da . This compound is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound consists of 18 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . Unfortunately, the specific structural details are not available in the retrieved resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not explicitly mentioned in the available resources .

Scientific Research Applications

Synthesis and Biological Activity

Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate and its derivatives have been synthesized and investigated for various biological activities. One notable application is in the field of pest control, where derivatives like ethyl 4-(2-substituted alkyloxy)benzoates have been shown to induce precocious metamorphosis in silkworms, Bombyx mori, indicating juvenile hormone deficiency. This action was counteracted by juvenile hormone agonists, suggesting potential use as anti-juvenile hormone agents in pest management (Kuwano, Fujita, Furuta, & Yamada, 2008).

Chemical Synthesis and Characterization

In the realm of chemical synthesis, new compounds have been derived from this compound. For example, the synthesis of new ureido sugars from 2-amino-2-deoxy-D-glucopyranoside and various amino acids has been reported, expanding the utility of this compound in creating novel chemical entities with potential applications in medicinal chemistry and biochemistry (Piekarska-Bartoszewicz & Tcmeriusz, 1993).

Enzymatic Activity Mimicry

Cadmium(II) complexes involving ethyl 4-hydroxy-3,5-bis(((2-hydroxyethyl)(pyridin-2-ylmethyl)amino)methyl)benzoate have been described as mimics for enzymes that degrade organophosphate pesticides and metallo-β-lactamases. These complexes exhibit phosphoesterase and β-lactamase activities, hinting at their potential for bioremediation and as models to understand enzymatic mechanisms (Daumann, Gahan, Comba, & Schenk, 2012).

Material Science and Optical Properties

In material science, derivatives of this compound have been explored for their nonlinear optical properties. Schiff base compounds derived from ethyl-4-amino benzoate have been synthesized and characterized, showing significant nonlinear refractive indices, which could make them suitable for applications in optical limiting and other photonic technologies (Abdullmajed, Sultan, Al-Asadi, Hassan, Ali, & Emshary, 2021).

properties

IUPAC Name

ethyl 4-[[2-(2-formylphenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-2-23-18(22)13-7-9-15(10-8-13)19-17(21)12-24-16-6-4-3-5-14(16)11-20/h3-11H,2,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOUYSGHIVAMIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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